molecular formula C14H14O4S B13554710 3-(p-Toluenesulfonyloxy)anisole CAS No. 3899-92-1

3-(p-Toluenesulfonyloxy)anisole

Cat. No.: B13554710
CAS No.: 3899-92-1
M. Wt: 278.33 g/mol
InChI Key: SHVYNQOQIWZPIP-UHFFFAOYSA-N
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Description

3-(p-Toluenesulfonyloxy)anisole is a specialized aromatic ether derivative featuring a methoxybenzene (anisole) backbone substituted with a p-toluenesulfonyloxy (-OTs) group at the 3-position. Its structure combines the electron-donating methoxy group of anisole with the electron-withdrawing tosyl group, making it a versatile intermediate in organic synthesis, particularly in the preparation of urea derivatives for advanced materials .

The compound is frequently utilized in patent literature as a precursor for synthesizing N,N'-diarylurea derivatives, which are critical developers in thermosensitive recording materials. These materials require high thermal stability, controlled reactivity, and environmental safety, properties enhanced by the toluenesulfonyloxy group’s steric and electronic effects .

Properties

CAS No.

3899-92-1

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

(3-methoxyphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H14O4S/c1-11-6-8-14(9-7-11)19(15,16)18-13-5-3-4-12(10-13)17-2/h3-10H,1-2H3

InChI Key

SHVYNQOQIWZPIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxyphenyl 4-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 3-methoxyphenyl with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-methoxyphenyl 4-methylbenzene-1-sulfonate may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-methoxyphenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxyphenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methoxyphenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Sulfonyl Groups

The sulfonyloxy group’s identity significantly impacts physicochemical properties. Key comparisons include:

Compound Sulfonyl Group Melting Point (°C) Key Applications Reference
3-(p-Toluenesulfonyloxy)anisole p-Toluenesulfonyl 166–169 Thermosensitive recording materials
3-(Mesitylenesulfonyloxy)anisole Mesitylenesulfonyl 150.6 Modified urea derivatives
3-(p-Chlorobenzenesulfonyloxy)anisole p-Chlorobenzenesulfonyl Not reported High-stability developers
  • Electronic Effects : The p-toluenesulfonyl group (electron-withdrawing) enhances thermal stability compared to mesitylenesulfonyl (bulkier but less electron-withdrawing), as evidenced by higher melting points (166–169°C vs. 150.6°C) .
  • Steric Effects : Mesitylenesulfonyl’s bulkiness reduces crystal lattice energy, lowering melting points. This property is leveraged to fine-tune material processing temperatures .

Positional Isomers and Substituent Orientation

The position of the sulfonyloxy group relative to the methoxy group dictates reactivity and application performance:

Compound Substituent Position Key Reactivity Trends Reference
3-(p-Toluenesulfonyloxy)anisole Para to methoxy Optimal balance of stability and reactivity
2-(p-Toluenesulfonyloxy)anisole Ortho to methoxy Increased steric hindrance, reduced reactivity
4-(p-Toluenesulfonyloxy)anisole Meta to methoxy Uncommon; limited synthetic utility
  • Ortho vs. Para Substitution : Ortho-substituted analogs exhibit steric clashes, reducing their efficacy in forming uniform urea derivatives. Para-substitution (as in 3-(p-Toluenesulfonyloxy)anisole) avoids steric issues while maintaining electronic effects critical for developer performance .

Functional Group Replacements

Replacing the sulfonyloxy group with other functionalities alters chemical behavior:

Compound Functional Group Key Differences Reference
3-(Chloromethyl)anisole -CH2Cl Higher electrophilicity; used in SN2 reactions
1-[(p-Toluenesulfonyl)oxy]-9-Allyl-3,6,9-Trioxaoctane -OTs with polyether chain Enhanced solubility; used in pharma intermediates
  • Reactivity : 3-(Chloromethyl)anisole’s chloromethyl group enables nucleophilic substitution, whereas the tosyl group in 3-(p-Toluenesulfonyloxy)anisole facilitates elimination or sulfonate displacement reactions .
  • Solubility : Polyether-linked tosyl derivatives (e.g., compound 8 in ) exhibit superior solubility in polar solvents compared to aromatic tosylates, broadening their utility in pharmaceutical synthesis .

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